molecular formula C18H20N2O6S B297047 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

Número de catálogo B297047
Peso molecular: 392.4 g/mol
Clave InChI: RKPGGUSGGXGSSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound, also known as DB844, has been studied extensively for its antiparasitic properties and has shown promising results in preclinical trials.

Mecanismo De Acción

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is not fully understood, but it is believed to act by inhibiting the function of the parasite's mitochondria. This leads to the accumulation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been shown to have low toxicity in vitro and in vivo. It has been well-tolerated in animal studies, with no significant adverse effects observed. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has also been shown to have good oral bioavailability and to distribute rapidly to tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has several advantages for use in lab experiments. It is easy to synthesize and has good solubility in water, making it easy to administer to animals. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has also been shown to have a long half-life, allowing for less frequent dosing. One limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is that it has only been studied in preclinical models and has not yet been tested in humans.

Direcciones Futuras

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide. One area of interest is the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide in combination with other drugs for the treatment of Chagas disease and leishmaniasis. Another area of interest is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide's potential use in the treatment of other parasitic diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide in humans.

Métodos De Síntesis

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide can be synthesized using a multistep process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with methylamine and subsequent reaction with 4-methoxyphenylsulfonyl chloride. The final product is obtained after purification through column chromatography.

Aplicaciones Científicas De Investigación

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been extensively studied for its antiparasitic properties and has shown promising results in preclinical trials against Trypanosoma cruzi, the causative agent of Chagas disease. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has also been shown to have activity against Leishmania spp., the causative agents of leishmaniasis. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Propiedades

Fórmula molecular

C18H20N2O6S

Peso molecular

392.4 g/mol

Nombre IUPAC

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C18H20N2O6S/c1-20(27(22,23)15-6-4-14(24-2)5-7-15)12-18(21)19-13-3-8-16-17(11-13)26-10-9-25-16/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)

Clave InChI

RKPGGUSGGXGSSU-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=C(C=C3)OC

SMILES canónico

CN(CC(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=C(C=C3)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.